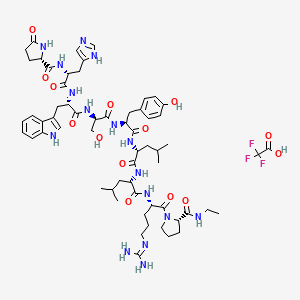
(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Angiotensin I/II (1-7) Trifluoroacetate (D-Pro7) is a synthetic peptide that has been studied for its potential therapeutic applications. D-Pro7 is a fragment of the angiotensin peptide family, which is involved in the regulation of blood pressure and fluid balance. D-Pro7 has been found to have a variety of effects on the body, including the modulation of cardiovascular, renal, and metabolic processes.
Scientific Research Applications
Renin-Angiotensin System and Cardiovascular Function
Angiotensin (Ang)-(1-7) is a key component of the renin-angiotensin system (RAS), formed endogenously from either Ang I or Ang II. Initially, Ang-(1-7) was thought to mimic some Ang II effects, such as prostanoid and vasopressin release. However, it lacks the vasoconstrictor, central pressor, or thirst-stimulating actions attributed to Ang II. Instead, Ang-(1-7) exhibits depressor, vasodilator, and antihypertensive effects, particularly notable in hypertensive subjects. This peptide may counter Ang II actions directly or through the stimulation of prostaglandins and nitric oxide, suggesting its potential as an antihypertensive agent (Ferrario et al., 1997).
Role in Athletic Performance
Angiotensin II regulates blood pressure and cardiovascular function. Studies investigating the correlation between an insertion/deletion (I/D) genetic polymorphism of the Angiotensin I-Converting Enzyme (ACE) gene and superior athletic performance in humans have yielded mixed results. However, there's enough evidence to warrant further investigation on the use of ACE activity and the ACE I/D polymorphism as biomarkers of superior athletic performance, indicating a potential application in sports science and medicine (de Mello Costa & Slocombe, 2012).
ACE Polymorphisms and Pathophysiological Conditions
ACE plays a critical role in various physiological systems, leading to the production of Ang II and the degradation of bradykinin. The genetic control of ACE levels and the association studies on the I/D polymorphism with clinical outcomes like diabetic nephropathy and Alzheimer's disease highlight the enzyme's significance in pathophysiological conditions and its potential as a target for therapeutic intervention (Sayed-Tabatabaei et al., 2006).
Kidney Disease and Angiotensin-(1-7)
In kidney diseases such as hypertensive and diabetic nephropathy, Ang-(1-7) acts as a protector against nephron injury by opposing AT(1) receptor-mediated signaling. Its vasodilatory properties and anti-growth signaling in tubular epithelial cells support the peptide's therapeutic potential, although further studies are required to fully understand its mechanisms and applications in treating kidney diseases (Zimmerman & Burns, 2012).
properties
IUPAC Name |
(2R)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N12O11.C2HF3O2/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56;3-2(4,5)1(6)7/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46);(H,6,7)/t22-,26-,27-,28-,29-,30+,32-,33-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWUULTUTSLAPQ-LCTAUEHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63F3N12O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














